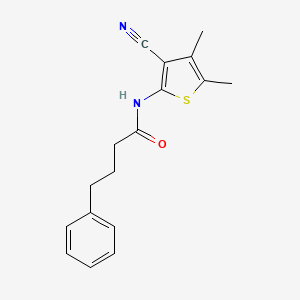
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide
説明
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, also known as PBD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. PBD is a potent DNA intercalator and has been extensively studied for its anticancer properties. In
作用機序
The mechanism of action of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide involves its ability to intercalate into the DNA helix, leading to the inhibition of DNA replication and transcription. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide can also form covalent bonds with DNA, leading to DNA damage and cell death. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has also been found to inhibit the growth and proliferation of cancer cells in animal models. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to have low toxicity and is well-tolerated in animal models, making it a promising candidate for further development as a cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is its potent DNA intercalating properties, making it a promising candidate for cancer therapy. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has also been found to be highly selective for cancer cells, reducing the risk of off-target effects. However, one of the limitations of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can limit its use in certain applications. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide can also be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide. One area of focus is the optimization of the synthesis method to produce higher yields and purity. Another area of focus is the development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide-based drug delivery systems, which can improve the solubility and bioavailability of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide. There is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide as a cancer therapy. In addition, N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has potential applications in other fields, such as photodynamic therapy and DNA imaging, which warrant further investigation.
Conclusion
In conclusion, N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, or N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is a potent DNA intercalator and has been extensively studied for its anticancer properties. The synthesis of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been optimized to produce high yields and purity, making it suitable for various research applications. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects and is well-tolerated in animal models. There are several future directions for the research and development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, including the optimization of the synthesis method and the evaluation of its safety and efficacy as a cancer therapy.
科学的研究の応用
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent DNA intercalator, which means it can insert itself between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. This property makes N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide a promising candidate for cancer therapy as it can target rapidly dividing cancer cells. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that can kill cancer cells.
特性
IUPAC Name |
N-pyrazin-2-yl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(15-11-6-13-3-4-14-11)8-1-2-9-10(5-8)18-7-17-9/h1-6H,7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMACDPIWPPZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazin-2-yl)-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4181017.png)
![1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4181026.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4181037.png)


![7-(2-cyclohexylethyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4181078.png)



![N-(3-acetylphenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4181105.png)
![2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4181108.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)